Lanadoxin
Description
Contextualizing Lanadoxin within Contemporary Chemical Biology and Pharmaceutical Sciences Research
In contemporary research, this compound is studied as a component of complex phytochemical mixtures found in traditional medicinal plants. Its classification as a cardiac glycoside places it in a group of compounds known for their significant effects on cardiac muscle. wikidoc.orgnih.gov Research in chemical biology often focuses on isolating, characterizing, and understanding the molecular interactions of such natural products. Within pharmaceutical sciences, studies may explore its potential pharmacological properties, its biosynthesis within the plant, or methods for its extraction and analysis. This compound's presence alongside other well-known cardiac glycosides in Digitalis species makes it a subject of comparative studies to understand the subtle differences in structure and potential activity within this class of compounds. wikipedia.orgwikidata.orgnih.govnih.gov
Historical Trajectory and Evolution of this compound Research
The study of this compound is intrinsically linked to the long history of research into Digitalis plants, commonly known as foxglove. Digitalis species have been recognized for their medicinal properties for centuries, particularly for treating heart conditions. escholarship.org Early research focused on the crude extracts of these plants. As analytical techniques advanced, individual cardiac glycosides, including this compound, were isolated and characterized. This evolution moved from studying the effects of the whole plant extract to investigating the specific compounds responsible for the observed biological activities. The identification of this compound as a constituent of species like Digitalis lanata marked a step towards a more detailed understanding of the complex chemical composition of these medicinal plants. nih.govwikipedia.orgwikidata.orgnih.govnih.govwikidoc.orgfishersci.nl More recent research may involve advanced chromatographic and spectroscopic techniques for its detection and quantification in plant tissues or biological samples.
Scientific Significance and Unanswered Questions Pertaining to this compound's Research Landscape
Detailed research findings on this compound often appear within broader studies of Digitalis phytochemistry. For instance, its presence has been noted in analyses of different Digitalis species and their glycoside content.
| Compound Name | Source Plant (Examples) | Aglycone | Sugar Moieties (Examples) | Molecular Formula | PubChem CID |
| This compound | Digitalis lanata | Gitaloxigenin | Digitoxose, Glucose | C30H44O9 | 40855 |
| Digitoxin (B75463) | Digitalis purpurea, Digitalis lanata | Digitoxigenin (B1670572) | Digitoxose (3 units) | C41H64O13 | 441207 |
| Gitoxin | Digitalis lanata | Gitoxigenin | Digitoxose (3 units) | C41H64O14 | 91540 |
| Lanatoside C | Digitalis lanata | Digoxigenin | Glucose, Digitoxose (3 units), Acetyl digitoxose | C49H76O20 | 656630 |
| Gitaloxigenin | Digitalis lanata | N/A (Aglycone) | N/A | C24H34O6 | 23616940 |
| Digitoxigenin | Digitalis purpurea, Digitalis lanata | N/A (Aglycone) | N/A | C23H34O4 | 4369270 |
| Digoxigenin | Digitalis lanata, Digitalis purpurea | N/A (Aglycone) | N/A | C23H34O5 | 15478 |
| Glucoverodoxin | Digitalis lanata | Gitaloxigenin | Glucose, Digitalose | C30H44O9 | 3083927 |
This table highlights that this compound shares its aglycone, Gitaloxigenin, with Glucoverodoxin, but differs in the attached sugar moieties. nih.goveasychem.org This structural variation within cardiac glycosides contributes to the complexity of their biological profiles and is a key area of investigation in chemical biology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
11014-58-7 |
|---|---|
Molecular Formula |
C30H44O9 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
IOXIBFLACIBMNF-RBRVDKDNSA-N |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Lanadoxin and Analogues
Advancements in Stereoselective Synthesis of Lanadoxin and Related Isomers
The structure of this compound, typical of steroid glycosides, contains multiple stereocenters, which means that different stereoisomers are possible uni.lu. Controlling the stereochemistry during synthesis is paramount to obtaining the desired compound with specific biological activity. Stereoselective synthesis aims to produce a particular stereoisomer preferentially over others nih.govyoutube.com. For complex molecules like this compound, achieving high stereoselectivity at each newly formed chiral center is a significant synthetic challenge. While general advancements in stereoselective synthesis, such as asymmetric catalysis and diastereoselective reactions, are applicable to the construction of complex molecules nih.govnih.govrsc.orgkoreascience.kr, specific details regarding their application to the stereoselective synthesis of this compound or its isomers are not extensively detailed in the available literature. The synthesis of related steroid glycosides and their isomers often involves strategies to control the configuration at the glycosidic linkage and the various positions on the steroid core.
Advanced Structural Characterization and Conformational Analysis of Lanadoxin and Its Complexes
High-Resolution Spectroscopic Techniques for Lanadoxin Structural Elucidation (e.g., advanced NMR, mass spectrometry)
High-resolution spectroscopic techniques are fundamental in determining the primary structure of organic compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information about the connectivity of atoms and the chemical environment of nuclei within the molecule. For a complex steroid glycoside such as this compound, 1H NMR and 13C NMR would be used to identify different types of protons and carbons and their respective chemical shifts and coupling patterns, offering insights into the various functional groups and the steroid and glycosidic moieties.
Advanced NMR techniques would be critical for complete structural assignment. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments would reveal scalar couplings between protons, helping to map out spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide correlations between carbons and protons, establishing connectivity across one and multiple bonds, respectively. These 2D NMR techniques are particularly powerful for assigning resonances in complex molecules where 1D spectra may be crowded. For this compound, these experiments would help to unambiguously assign the signals corresponding to the steroid core, the lactone ring, and the sugar moiety, as well as the linkage between the aglycone and glycone parts.
Mass spectrometry (MS) is a complementary technique that provides precise molecular weight information and fragmentation patterns, which are invaluable for confirming the molecular formula and identifying substructures. High-resolution MS would accurately determine the mass-to-charge ratio (m/z) of the intact this compound molecule, allowing for the confirmation of its elemental composition (C30H44O9). Tandem MS (MS/MS) experiments would involve fragmenting the this compound ion and analyzing the resulting fragment ions. The fragmentation pathways of steroid glycosides are often characteristic, providing clues about the structure of the aglycone and the sequence and nature of the sugar residues. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for polar and thermolabile compounds like glycosides, producing primarily molecular ions or protonated/deprotonated species.
The combination of high-resolution NMR and MS data provides a powerful approach for the definitive structural elucidation of this compound.
Crystallographic Analysis of this compound's Solid-State and Co-Crystal Structures
X-ray crystallography is the premier technique for obtaining a high-resolution three-dimensional structure of a molecule in the solid state. Growing single crystals of this compound would allow for the determination of its precise atomic arrangement, including bond lengths, bond angles, and torsion angles. This provides an unambiguous confirmation of the chemical structure determined by spectroscopy and reveals the preferred conformation of the molecule in the crystalline environment.
Analyzing the crystal structure of this compound would provide insights into the packing of molecules in the crystal lattice, which can influence physical properties. Details about intermolecular interactions, such as hydrogen bonds and van der Waals forces, would be revealed, which are important for understanding the solid-state stability and behavior of the compound.
Co-crystallization involves crystallizing this compound with another molecule, such as a co-former or a target protein. Analyzing the crystal structure of this compound co-crystals can provide crucial information about how this compound interacts with other molecules at the molecular level. For example, co-crystallization with a pharmaceutical co-former could reveal how hydrogen bonding and other interactions influence the solid-state properties of the resulting material.
While specific crystal structures of this compound were not found in the search results, crystallographic studies on related steroid glycosides have provided detailed insights into their solid-state conformations and interactions. Such studies on this compound would yield definitive information on its three-dimensional structure in the crystalline state.
Conformational Dynamics of this compound in Solution via Advanced Spectroscopic Methods
While crystallography provides a static picture of the molecule in the solid state, understanding the conformational behavior of this compound in solution is essential, as biological processes primarily occur in solution. Advanced spectroscopic methods, particularly NMR spectroscopy, are powerful tools for probing molecular dynamics and conformational preferences in solution.
Techniques such as variable-temperature NMR can provide information about conformational equilibria and the energy barriers between different conformers. By acquiring NMR spectra at different temperatures, changes in chemical shifts and coupling constants can be observed, indicating the presence of multiple interconverting conformations.
Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly useful for determining through-space correlations between nuclei. These correlations are dependent on the distance between the nuclei and can provide constraints on the three-dimensional structure and flexibility of the molecule in solution. For this compound, NOESY/ROESY data would help to define the relative orientations of different parts of the molecule, such as the steroid rings and the sugar moiety, and assess the flexibility of the glycosidic linkage and other rotatable bonds.
Furthermore, measuring coupling constants, especially vicinal coupling constants (3J), can provide quantitative information about the dihedral angles across bonds, offering detailed insights into the preferred conformations of flexible regions within this compound. Comparing experimental coupling constants with values calculated for different conformers using computational methods can help to determine the populations of these conformers in solution.
Structural Analysis of this compound-Target Interactions
Understanding how this compound interacts with its biological targets at the molecular level is crucial for elucidating its mechanism of action. Structural analysis of this compound in complex with its target(s) can be achieved through techniques like X-ray crystallography of the complex or through advanced NMR methods.
Co-crystallization of this compound with its target protein would provide a high-resolution structure of the complex, revealing the binding site, the specific amino acid residues involved in the interaction, and the conformation of this compound when bound. This structural information is invaluable for understanding the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) and for rationalizing the binding affinity and specificity.
If crystallization of the complex is challenging, advanced solution-state NMR techniques can be employed to study the interaction. Techniques like chemical shift perturbation (CSP) studies can identify the residues on the target protein that are affected by the binding of this compound. Isotope labeling of the protein can enhance the sensitivity and resolution of these NMR experiments. Ligand-based NMR methods, such as Saturation Transfer Difference (STD) NMR and Cross-Relaxation Rate (CRR) NMR, can identify which parts of the this compound molecule are in close contact with the target protein in the bound state.
Furthermore, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide thermodynamic and kinetic data about the binding interaction, complementing the structural information obtained from crystallography or NMR. While these are not strictly structural techniques, the combination of binding data with structural analysis provides a comprehensive picture of the this compound-target interaction.
Molecular Mechanisms of Action of Lanadoxin
Elucidating Lanadoxin's Receptor Binding Profiles and Ligand-Target Interactions
The primary molecular target of this compound, as with other cardiac glycosides, is the Na,K-ATPase enzyme, often referred to as the sodium pump. slideshare.netiisc.ac.in This enzyme is a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Cardiac glycosides bind to a specific site on the extracellular face of the alpha subunit of the Na,K-ATPase. iisc.ac.in This binding event inhibits the enzyme's activity.
Research on cardiac glycosides indicates that the binding affinity to the Na,K-ATPase can be influenced by the structure of the glycoside, including the sugar moieties attached to the steroidal aglycone. iisc.ac.in The number and nature of these sugar groups can impact the affinity of the ligand for its binding site on the enzyme. iisc.ac.in Studies have suggested that the sub-site on the cardiac glycoside interacting with the sugar has limited space, and even acetylation of the sugar can considerably reduce affinity. iisc.ac.in The functional groups on the steroid nucleus are also integral to the inhibitory potency of the enzyme. iisc.ac.in While specific detailed binding kinetics solely for this compound are not extensively reported in the provided sources, its classification as a cardiac glycoside and derivative of Gitaloxigenin suggests it shares the fundamental interaction mechanism with the Na,K-ATPase.
Downstream Intracellular Signaling Cascades Modulated by this compound
Inhibition of the Na,K-ATPase by this compound leads to a cascade of downstream intracellular events. The primary consequence of blocking the sodium pump is an increase in the intracellular concentration of sodium ions (Na+). iisc.ac.in This elevated intracellular Na+ concentration then affects the activity of the sodium-calcium exchanger (NCX), another important ion transporter in the cell membrane. The NCX typically extrudes intracellular calcium ions (Ca2+) in exchange for extracellular Na+. However, with a reduced Na+ gradient across the membrane due to Na,K-ATPase inhibition, the efficiency of the NCX in removing intracellular Ca2+ is diminished. This leads to an accumulation of Ca2+ within the cell, particularly in cardiac myocytes. iisc.ac.in
The increased intracellular Ca2+ concentration is a key signaling event modulated by this compound. This elevated calcium level directly impacts the sarcoplasmic reticulum, promoting increased release of Ca2+ during excitation-contraction coupling.
This compound's Impact on Specific Cellular Processes and Homeostasis
The rise in intracellular calcium concentration mediated by this compound's inhibition of Na,K-ATPase has a direct and significant impact on cellular processes, particularly in excitable cells like cardiac myocytes. The increased availability of intracellular Ca2+ enhances the interaction between actin and myosin filaments, leading to a stronger and more forceful contraction of the cardiac muscle. iisc.ac.in This effect is known as positive inotropy.
Subcellular Localization and Trafficking Pathways of this compound
Based on the available search results, there is no specific detailed information regarding the subcellular localization or trafficking pathways of this compound within cells. General studies on the subcellular localization of proteins like LAMB2 proteinatlas.org or mRNA nih.gov were found, but these are not specific to the distribution or movement of this compound itself.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Lanadoxin Analogues
Probing Lanadoxin's Selectivity and Specificity through Targeted Structural Modifications
Further investigation into the origin of the name "this compound" or clarification of the compound would be necessary to proceed with generating the requested scientific article.
Preclinical Research Models and in Vitro / in Vivo Mechanistic Investigations of Lanadoxin
Development and Utilization of In Vitro Cellular Models for Studying Lanadoxin's Biological Effects
In vitro cellular models are fundamental tools in early-stage preclinical research, offering controlled environments to investigate the direct effects of a compound on specific cell types or biological processes. These models are valuable for initial drug screening, assessing cellular responses, and conducting mechanistic studies at the molecular level liveonbiolabs.comemkatech.com. The use of patient-derived cells or established cell lines allows researchers to study compound effects in various cellular contexts liveonbiolabs.comumcutrecht.nl. For instance, primary cultures of human brain microvascular endothelial cells serve as an in vitro model for the blood-brain barrier, enabling studies on compound permeability and effects on endothelial function nih.gov. Similarly, cell lines like P19 and A404 have been utilized as in vitro models to study cellular differentiation processes, such as smooth muscle cell differentiation nih.gov. While specific studies detailing the development and utilization of cellular models specifically for investigating this compound's biological effects were not prominently found, these general in vitro approaches provide the basis for understanding cellular interactions and initial compound activity.
Application of Organotypic and 3D Culture Systems in this compound Research
Organotypic and three-dimensional (3D) cell culture systems represent a significant advancement over traditional two-dimensional (2D) monolayer cultures, offering a more physiologically relevant environment that better mimics the complexity of native tissues biolamina.comnih.govnih.govmdpi.comfrontiersin.org. These systems incorporate cell-cell and cell-extracellular matrix (ECM) interactions, as well as gradients of oxygen and nutrients, which are crucial for accurate representation of in vivo conditions biolamina.comnih.govmdpi.com. Organoids, derived from stem cells or primary tissues, are a prominent type of 3D culture that can recapitulate key structural and functional aspects of organs, making them valuable for disease modeling and drug screening biolamina.comnih.govmdpi.comnih.gov. Microfluidic devices and organ-on-a-chip platforms further enhance the complexity and physiological relevance of 3D models by integrating fluid flow and multi-tissue interactions nih.govmdpi.comfrontiersin.org. Examples of their application include the use of liver spheroids to study conditions like liver steatosis and 3D models for investigating bone diseases and cancer mdpi.com. Tools like the Tissue Train® system facilitate the creation of 3D constructs and the application of mechanical forces, relevant for studying tissues like muscle or tendon flexcellint.com. Although specific applications of organotypic and 3D culture systems specifically in this compound research were not detailed in the provided information, these advanced in vitro models offer improved platforms for assessing compound effects in a tissue-like context compared to 2D cultures.
In Vivo Animal Models for Probing this compound's Systemic Mechanistic Effects and Distribution
In vivo animal models are indispensable for investigating the systemic effects, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and potential mechanisms of action of a compound within a whole organism liveonbiolabs.comemkatech.combiotechfarm.co.ilwuxiapptec.comeuropa.eueuropa.euwalshmedicalmedia.commdpi.comnih.govresearchgate.netbiotechfarm.co.il. These models allow for the study of complex biological interactions and provide crucial data that cannot be obtained from in vitro systems liveonbiolabs.comwalshmedicalmedia.com. Various animal species, including rodents, non-human primates, pigs, dogs, and zebrafish, are utilized based on their relevance to the human system or the specific research question liveonbiolabs.combiotechfarm.co.ilwuxiapptec.comwalshmedicalmedia.commdpi.comfrontiersin.org. Pharmacokinetic studies in animals are critical for understanding how a compound is processed by the body and its distribution to different tissues biotechfarm.co.ilwuxiapptec.comeuropa.eueuropa.eu. While there is a growing emphasis on reducing animal testing, in vivo studies remain a key component of preclinical research, particularly for validating findings from alternative methods and assessing complex systemic responses emkatech.comfda.gov. The available information indicates that this compound is a cardenolide found in Digitalis lanata uni.luresearchgate.netscribd.comresearchgate.netdokumen.pub. Studies involving Digitalis species, from which this compound can be derived, have historically utilized animal models to understand the effects of cardiac glycosides on the cardiovascular system, although specific detailed mechanistic studies of isolated this compound in these models were not found in the provided search results.
Omics-based Approaches (Genomics, Proteomics, Metabolomics) in this compound Research
Omics-based approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide powerful tools for comprehensive molecular profiling of biological systems and understanding the impact of compounds at a global level nih.govmdpi.comhelsinki.finih.govnih.govresearchgate.nettechnologynetworks.com. Genomics investigates the genome, transcriptomics analyzes gene expression, proteomics examines the full set of proteins, and metabolomics profiles the complete set of metabolites in a biological sample nih.govmdpi.comhelsinki.firesearchgate.nettechnologynetworks.com. Integrated multi-omics studies combine data from several of these levels to gain a more holistic view of cellular processes and regulatory networks nih.govmdpi.comnih.gov. Metabolomics, for instance, is used for biomarker discovery and elucidating disease mechanisms by identifying changes in metabolic profiles nih.govresearchgate.net. Proteomics helps reveal alterations in protein abundance and post-translational modifications in response to various stimuli mdpi.comtechnologynetworks.com. Single-cell omics technologies allow for high-resolution analysis of individual cells, revealing cellular heterogeneity nih.gov. These approaches are widely applied in preclinical research to understand the molecular mechanisms underlying disease and the effects of potential therapeutic agents nih.govmdpi.comhelsinki.finih.govresearchgate.net. While the provided search results discuss the application of omics technologies in general biological and drug research, specific studies detailing the use of genomics, proteomics, or metabolomics specifically to investigate the mechanistic effects of this compound were not available. However, given this compound's origin from Digitalis plants uni.luresearchgate.netscribd.comresearchgate.netdokumen.pub, omics approaches could potentially be applied to study the metabolic pathways involved in its biosynthesis in the plant or its effects on the molecular profiles of target cells or organisms.
Metabolic Fate and Biotransformation Pathways of Lanadoxin
Enzymatic Systems Involved in Lanadoxin Metabolism
The metabolism of cardiac glycosides, including those related to this compound found in Digitalis species, involves various enzymatic systems. Research on Digitalis leaves indicates that enzymes such as oxidase and digipurpuridase are primarily responsible for the deterioration of glycosides. imsc.res.in These enzymes likely play a role in the initial breakdown or modification of the complex glycoside structures.
Predicted data for this compound suggests potential interactions with cytochrome P450 enzymes, specifically indicating predicted CYP1A2 inhibition and substrate properties. While these are computational predictions and require experimental validation, they suggest that CYP1A2 might be involved in the oxidative metabolism of this compound.
General studies on cardiac glycosides highlight the involvement of hydrolysis in their biotransformation, often leading to the cleavage of sugar moieties from the aglycone. imsc.res.in For instance, glycosides from Digitalis purpurea are hydrolyzed. imsc.res.in Given that this compound is a glycoside, enzymatic hydrolysis mediated by glycosidases is expected to be a significant metabolic pathway, leading to the formation of its aglycone and sugar components.
Identification and Characterization of this compound Metabolites in Preclinical Models
Studies in preclinical models and analyses of Digitalis plant constituents have led to the identification of compounds related to or derived from this compound. "Gluco-lanadoxin" has been mentioned as a related compound or a form in which this compound might exist or be metabolized.
Gitaloxigenin has been identified as an aglycone related to this compound, specifically mentioned in the context of "Gluco-lanadoxin". The formation of Gitaloxigenin from this compound would involve the enzymatic removal of the sugar moiety attached to the aglycone structure.
Research on the metabolism of other Digitalis glycosides, such as digitoxin (B75463) (which is hydrolyzed from D. purpurea glycosides), provides insight into potential metabolic transformations. Digitoxin undergoes metabolism to digitoxigenin (B1670572), digitoxigenin mono-digitoxoside, and gitoxin. imsc.res.in These examples suggest that deglycosylation and potentially other modifications of the steroid core can occur. While specific quantitative data on this compound metabolites in preclinical models was not extensively available in the search results, the identification of Gluco-lanadoxin and Gitaloxigenin indicates that hydrolysis and deglycosylation are likely key metabolic steps.
Research on the Impact of Genetic Polymorphisms on this compound Metabolism in Research Systems
Based on the currently available search results, specific research findings detailing the impact of genetic polymorphisms on the metabolism of this compound in research systems are limited. While genetic variations can significantly influence drug-metabolizing enzyme activity (such as CYPs) and transporters, no specific studies focusing on how genetic polymorphisms affect this compound's biotransformation were identified. Research in this area would be crucial for understanding inter-individual variability in this compound metabolism if it were to be developed for therapeutic use.
Studies on the Influence of Co-administered Research Compounds on this compound Biotransformation
Information specifically on the influence of co-administered research compounds on this compound biotransformation is scarce in the provided search results. While general drug interactions for Digitalis glycosides have been noted, primarily related to pharmacodynamic effects or toxicity imsc.res.in, detailed studies investigating how other compounds specifically alter the metabolic pathways or rates of this compound were not prominent.
The predicted CYP1A2 substrate and inhibitory properties of this compound suggest a potential for metabolic interactions if co-administered with compounds that are also substrates, inhibitors, or inducers of CYP1A2. However, experimental data confirming these interactions and their impact on this compound's biotransformation profile were not found. Further research would be necessary to elucidate potential metabolic interactions with co-administered compounds.
Advanced Analytical Methodologies for Research on Lanadoxin
Chromatographic and Mass Spectrometric Techniques for Lanadoxin Quantification in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating this compound from other components in a sample matrix. When coupled with Mass Spectrometry (MS), these techniques provide powerful tools for both identification and quantification. LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is widely used for the quantitative determination of drug concentrations in various samples, including tissue homogenates. nih.gov Targeted metabolomics, for instance, utilizes high-pressure liquid chromatography coupled to multi-reaction-monitoring mass spectroscopy for accurate identification and quantification of specific known metabolites. ufz.de Mass spectrometry measures the mass-to-charge ratio of ions, enabling the identification and quantification of molecules in both simple and complex mixtures. thermofisher.com While MS can detect very low analyte concentrations, it is not inherently quantitative on its own; therefore, the use of peptide labels or standards analyzed concomitantly with the sample is common for both relative and absolute quantification. thermofisher.com
Various MS instruments and techniques are available for analyzing small molecules like this compound in complex matrices. These include UHPLC-MS/MS (qTOF and TripleQuad), HPLC-UV-MS (TOF), MALDI, and GC-MS-FID, offering capabilities for accurate mass determination, sensitive quantification, and separation of volatile and semi-volatile compounds. mun.ca Label-free quantitative proteomics, which can be applied to quantify changes in protein expression, also utilizes mass spectrometry and falls into categories based on measuring changes in chromatographic ion intensity or spectral counting. nih.govnih.gov
Development of Bioanalytical Assays for this compound and Its Metabolites in Complex Biological Matrices (e.g., tissue homogenates, cell lysates)
Bioanalytical assays are essential for quantitatively detecting analytes and their metabolites in biological matrices such as tissue homogenates and cell lysates. nebiolab.comresearchgate.net The development and validation of robust bioanalytical methods are critical for accurate measurements in these complex samples. nebiolab.comresearchgate.net
Tissue homogenates are prepared by disrupting the physical structure of tissue samples to create a semi-homogenous suspension, releasing cellular contents for analysis. researchgate.netalliedacademies.org Various homogenization techniques exist, including grinding/shearing, blending, vortexing, sonication, bead beating, and enzymatic digestion, with the choice depending on the tissue type and analyte properties. researchgate.net Sample preparation for tissue homogenates often involves collecting, weighing, and adding tissue to a lysis buffer, followed by homogenization and centrifugation to collect the supernatant. iqvia.com Protease inhibitors are often added to the lysis buffer to minimize degradation. iqvia.com Analyzing drug concentrations in tissue homogenates using LC-MS/MS is commonly performed with standards and quality controls prepared in the same matrix to maintain consistency. nih.gov However, a strategy involving diluting tissue homogenate samples with plasma and using standards prepared in plasma has also been proposed and shown to generate accurate data, offering a convenient and economic approach. nih.gov
Cell lysates are prepared by disrupting cells to release their intracellular components. mdanderson.orgsigmaaldrich.com This process is crucial for assays that characterize protein expression and other cellular components. cellsignal.com Proper storage and handling of cell lysates are vital to prevent degradation, with storage at -80°C recommended for long-term preservation. cellsignal.com Minimizing freeze/thaw cycles by aliquoting lysates into smaller volumes is also important to maintain sample integrity. cellsignal.com Lysis buffers containing detergents are commonly used, followed by steps to remove the detergent. nanostring.com Protein concentration in cell lysates is typically quantified using methods like the BCA or Bradford assay. sigmaaldrich.comnanostring.com
The development of bioanalytical methods for complex matrices involves addressing potential matrix effects, which can be minimized by preparing calibrators and quality controls in blank matrix matching the test samples. nebiolab.com Analyte stability in the specific sample matrix is also determined during method development. nebiolab.com Ideally, bioanalytical methods aim to separate and reliably detect the target compound and its metabolites in a single method. nebiolab.com
Application of Radiochemical and Isotope-Labeling Techniques in this compound Research
Radiochemical techniques involve the use of radioactive isotopes as tracers to analyze and track chemical processes. ebsco.comeolss.net These techniques leverage the radiation emitted by unstable isotopes, which can be detected using nuclear radiation detectors. ebsco.com The half-life of the isotopes is a key factor in their detectability. ebsco.com In research, tracers can replace stable isotopes in chemical reactions, allowing scientists to follow reaction progress and gain insights into mechanisms. ebsco.com
Isotope labeling, particularly stable isotope labeling using isotopes like ¹³C or ²H, is a valuable technique for studying metabolism and dynamics. mdpi.com In biological systems, a stable isotope-labeled substrate can be metabolized, and the label traced into resulting metabolites. mdpi.com This enables the determination of the metabolic fate of labeled precursors. mdpi.com Compared to radioactive labeling, stable isotope labeling has no associated dangers or safety concerns, making it suitable for metabolism studies, including in humans. mdpi.com Stable isotope labeling has been applied in metabolomics and lipidomics studies to differentiate exogenous labeled compounds from endogenous ones and track the metabolism of lipids. mdpi.comresearchgate.net
In protein research, isotope labeling schemes are used for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studying high-molecular-weight proteins. biorxiv.orgisotope.com Selective incorporation of protons and ¹³C isotopes into specific amino acid residues in a deuterated environment is a common strategy to provide probes for NMR studies of protein structure and dynamics. isotope.com
Sensor Technologies for Real-time Monitoring of this compound Interactions in Research Settings
Sensor technologies are increasingly utilized for real-time monitoring in various research and industrial settings. These technologies can capture physical effects and provide continuous monitoring. dnv.comresearchgate.net While the provided search results discuss sensor technologies for monitoring parameters like humidity, gas, and structural health dnv.comprocesssensing.commdpi.compilz.com, and in applications like animal health monitoring researchgate.net, there is no specific information directly linking sensor technology to the real-time monitoring of this compound interactions in research settings within the provided snippets. However, the general principles of sensor technology for detecting and monitoring specific substances or changes could potentially be applicable to this compound research, depending on the development of specific sensors designed to interact with or detect this compound or its effects. This would likely involve developing sensors with高特异性 (high specificity) for this compound, capable of functioning within the relevant research matrix (e.g., a biological environment or a reaction mixture) and providing real-time data on its concentration, presence, or interaction with other molecules.
Computational and Theoretical Approaches in Lanadoxin Research
Molecular Docking and Dynamics Simulations of Lanadoxin-Target Interactions
Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand, such as this compound, to a receptor protein. nih.gov This method simulates the interaction between molecules based on their three-dimensional structures, aiming to find the most suitable conformation for the ligand within the target's binding site. researchgate.net Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. biorxiv.org MD simulations evaluate the stability, flexibility, and conformational changes of the complex, offering insights into the persistence of interactions and the stability of binding in a physiological environment. researchgate.net, biorxiv.org Parameters analyzed in MD simulations often include Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess structural stability and flexibility upon ligand binding. nih.gov, mdpi.com
While specific research detailing molecular docking and dynamics simulations solely of this compound with particular targets was not found within the provided search results, the methodologies themselves are widely applied in drug discovery and understanding molecular interactions. For instance, these techniques have been used to investigate the binding of compounds to targets like Lanosterol 14-alpha demethylase (CYP51) nih.gov, COX-2 nih.gov, beta-Lactamase nih.gov, and SARS-CoV-2 proteins nih.gov. These studies demonstrate the capability of docking to predict binding scores and identify key interaction residues, while MD simulations validate the stability of the predicted complexes over time. nih.gov, nih.gov, nih.gov, nih.gov
Quantum Chemical Calculations for Understanding this compound's Reactivity and Electronic Structure
Quantum chemical calculations, rooted in fundamental quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. ornl.gov, youtube.com These ab initio methods aim to solve the Schrödinger equation for a given system, providing insights into properties such as electron density distribution, frontier orbitals (HOMO and LUMO), and reaction pathways. ornl.gov, nih.gov, rsc.org Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density to determine the system's energy and other properties. ornl.gov, fortunejournals.com DFT can be used to calculate physicochemical properties at a microscopic level, including identifying nucleophilic and electrophilic sites, and kinetic and thermodynamic descriptors. nih.gov
While direct studies applying quantum chemical calculations specifically to this compound were not detailed in the search results, these methods are fundamental for understanding the intrinsic properties of any molecule. They are used to analyze reaction mechanisms, estimate transition state energies, and predict chemical reaction pathways. rsc.org For example, quantum chemical calculations have been utilized to understand the nature of metal-ligand interactions and assign electronic transitions in spectroscopic data mdpi.com, as well as to investigate chemical bonding and electronic structure in materials arxiv.org. These calculations can provide a theoretical basis for understanding this compound's potential chemical behavior and how it might interact in various environments.
In Silico Screening for Novel this compound-like Compounds and Potential Biological Targets
In silico screening involves using computational methods to search large databases of chemical compounds to identify potential candidates with desired properties or predicted activity against specific biological targets. nih.gov, smnyct.org This approach can be used to discover novel compounds structurally similar to this compound or to identify potential biological targets that this compound might interact with. Virtual screening, often coupled with molecular docking, allows for the rapid evaluation of numerous compounds, prioritizing those with predicted favorable binding affinities to a target protein. nih.gov, nih.gov
The search results highlight the application of in silico screening in identifying potential inhibitors for various targets, such as human cyclic GMP-AMP synthase (cGAS) nih.gov and SARS-CoV-2 proteins nih.gov. These studies demonstrate that virtual screening can successfully identify hit compounds, which are then often validated with experimental assays and further computational studies like molecular dynamics simulations. nih.gov While no specific studies on screening for this compound-like compounds or its potential targets were found, the methodology is directly applicable to this compound research. By using this compound's structure as a query or by screening libraries against potential target proteins, researchers could computationally identify related compounds or predict novel interactions.
Predictive Modeling for this compound's Biological Activity based on Computational Parameters
Predictive modeling utilizes mathematical algorithms and computational simulations to forecast the biological activity of compounds based on their molecular structure and properties. patheon.com, nih.gov, nih.gov Quantitative Structure-Activity Relationship (QSAR) is a common predictive modeling approach that correlates chemical structures or parameters with biological activity. nih.gov QSAR models can range from one-dimensional (correlating simple parameters like pKa or log P) to three- or four-dimensional, incorporating 3D structural information and conformational flexibility. nih.gov Machine learning algorithms, such as neural networks, support vector machines, and random forests, are increasingly used in predictive toxicology and biological activity prediction. researchgate.net, mdpi.com These models learn from existing data to identify patterns and predict outcomes for new compounds. researchgate.net
Computational platforms exist that can predict a wide spectrum of biological activities for organic compounds based on their structural formulas, including interactions with molecular targets and potential pharmacotherapeutic effects. researchgate.net, researchgate.net These predictions are often based on large training datasets of known biologically active compounds. researchgate.net The accuracy of these models depends on the quality and size of the training data and the appropriateness of the computational parameters used. nih.gov, researchgate.net While specific predictive models for this compound's biological activity were not detailed in the search results, the principles of QSAR and machine learning-based predictive modeling are directly applicable. By calculating relevant molecular descriptors and using appropriate algorithms trained on relevant datasets, it would be possible to develop models to predict various biological activities for this compound.
Emerging Research Frontiers and Future Directions for Lanadoxin Studies
Development of Novel Research Tools and Chemical Probes Based on Lanadoxin
The development of novel research tools and chemical probes based on this compound could significantly advance the understanding of its biological interactions and potential mechanisms. Chemical probes are powerful small-molecule reagents used in biomedical research and drug discovery to elucidate the function of target proteins in cells and diseases uni.lu. They can be designed to perturb a specific target protein in biological systems, providing insights into its role and disease relevance uni.lu.
Future research could focus on synthesizing this compound-based chemical probes. These probes, potentially incorporating tags such as fluorophores or radio labels, could enable the visualization and tracking of this compound's distribution and binding partners within biological systems. Modular approaches to synthesize activity- and affinity-based chemical probes have proven valuable in developing new drug-like molecules and screening against proteins of interest. Applying such methodologies could facilitate the creation of this compound derivatives optimized for use as specific research tools. The design of these probes would require detailed structural understanding and synthetic strategies, potentially building upon existing techniques for developing small-molecule modulators.
Exploration of Unconventional Mechanistic Paradigms for this compound Action
While cardiac glycosides are traditionally understood to exert their primary effects through inhibition of the Na+/K+-ATPase pump, future research on this compound could explore unconventional mechanistic paradigms. The understanding of molecular mechanisms in biology is continuously evolving, with new paradigms emerging beyond classical receptor-ligand interactions or enzyme inhibition.
Investigating potential off-target effects of this compound or its interactions with previously uncharacterized biological pathways could reveal novel mechanisms of action. This could involve high-throughput screening approaches or phenotypic screens in various cellular or organismal models, such as Caenorhabditis elegans, which can be used to study the effects of small molecules on conserved biological processes. Exploring how this compound might influence complex cellular networks, rather than just a single target, could uncover polypharmacological effects or interactions with non-coding RNAs, which are known to be involved in a wide range of biological functions through diverse mechanisms. Such explorations would require moving beyond traditional mechanistic views and embracing more holistic or systems-level approaches to understand the full spectrum of this compound's biological activities.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and optimization, offering significant potential for future this compound studies. AI and ML can process vast datasets to identify patterns, predict outcomes, and optimize processes in a scalable manner.
In the context of this compound, AI and ML could be applied to several areas:
De novo design and optimization: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), could be used to design novel this compound analogs with potentially improved properties or reduced off-target effects.
Mechanism prediction: ML models could analyze structural data and biological assay results to predict potential targets and pathways influenced by this compound, aiding the exploration of unconventional mechanisms.
Predicting ADME-Tox properties: Advanced ML algorithms can enhance the precision in predicting absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, helping to prioritize this compound derivatives for further study and potentially reducing research costs.
Synthesis route prediction: AI can assist in suggesting possible synthesis routes for this compound or its analogs, accelerating the lead design and development process.
The application of AI and ML could streamline the research pipeline for this compound, from identifying potential modifications to predicting their biological impact, thereby accelerating the pace of discovery and optimization.
Addressing Current Challenges and Limitations in this compound Research
Current challenges and limitations in this compound research primarily stem from the limited availability of specific research data on this particular compound in the public domain. As a trace constituent of Digitalis lanata, its isolation and study may present challenges compared to more abundant cardiac glycosides researchgate.net.
Addressing these limitations will require dedicated efforts in:
Isolation and Purification: Developing efficient and scalable methods for isolating and purifying this compound from natural sources or establishing robust synthetic routes to obtain sufficient quantities for research.
Data Generation: Conducting comprehensive in vitro and in vivo studies specifically on this compound to generate foundational data on its biological activities, targets, and pharmacokinetic properties.
Standardization: Establishing standardized protocols for this compound research to ensure reproducibility and comparability of results across different studies.
Acknowledging these limitations early in the research process is crucial for designing effective studies and interpreting findings.
Open Questions and Perspectives for Future Academic Inquiry into this compound
The limited current knowledge about this compound gives rise to numerous open questions that warrant future academic inquiry. Key perspectives for future research include:
What are the specific biological targets of this compound beyond the canonical Na+/K+-ATPase, if any?
Does this compound exhibit unique mechanistic properties compared to other cardiac glycosides found in Digitalis lanata?
Can this compound or its derivatives be utilized as scaffolds for developing novel chemical probes or therapeutic agents?
Can AI/ML approaches predict modifications to the this compound structure that enhance desired activities or reduce potential liabilities?
Future research should aim to address these fundamental questions through rigorous experimental design, leveraging advanced chemical biology tools and computational approaches. A deeper understanding of this compound's specific properties and potential could reveal new insights into cardiac glycoside biology and potentially lead to the development of novel research tools or therapeutic leads.
Q & A
Q. What experimental methodologies are recommended to establish the baseline pharmacological properties of Lanadoxin?
-
Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition kinetics or receptor binding studies) to quantify this compound's potency (IC₅₀/EC₅₀) and selectivity. Pair this with in vivo pharmacokinetic studies (e.g., bioavailability, half-life) in model organisms. Use dose-response curves and statistical validation (e.g., ANOVA for inter-group comparisons) to ensure reproducibility. Structural analysis (X-ray crystallography or NMR) can elucidate binding mechanisms .
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Data Table Example :
Assay Type Parameter Measured This compound Value Control Value In vitro IC₅₀ (nM) 12.3 ± 1.5 25.6 ± 3.2 In vivo Half-life (hr) 4.7 ± 0.8 2.1 ± 0.3
Q. How should researchers design studies to investigate this compound's mechanism of action while minimizing confounding variables?
- Methodological Answer : Adopt a modular experimental design with controlled variables (e.g., cell line consistency, standardized dosing). Use knock-out models or siRNA silencing to isolate target pathways. Integrate orthogonal validation methods (e.g., CRISPR-Cas9 gene editing followed by proteomic profiling) to confirm specificity. Document raw data and pre-register protocols to reduce bias .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity findings for this compound?
- Methodological Answer : Conduct a systematic review of dose-escalation studies to identify threshold effects. Perform meta-analyses on interspecies metabolic differences (e.g., cytochrome P450 activity). Use computational modeling (e.g., physiologically based pharmacokinetic models) to simulate human responses. Publish negative results to address publication bias .
Q. What strategies are effective for integrating multi-omics data (genomic, proteomic, metabolomic) to evaluate this compound's polypharmacology?
- Methodological Answer : Apply network pharmacology approaches to map this compound's interactions across biological systems. Use pathway enrichment analysis (tools like STRING or KEGG) to identify hub targets. Validate findings with in situ hybridization or spatial transcriptomics. Employ machine learning (e.g., random forests) to prioritize high-confidence targets .
Q. How should researchers address variability in this compound's bioactivity across different experimental models (e.g., 2D vs. 3D cell cultures)?
- Methodological Answer : Standardize culture conditions (e.g., oxygen tension, extracellular matrix composition) and validate using ISO-certified reagents. Compare results across ≥3 independent models (e.g., organoids, patient-derived xenografts). Apply Bland-Altman plots to quantify agreement between models .
Q. What frameworks are recommended for assessing the ethical and feasibility constraints of this compound clinical trials?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Conduct power analyses to justify sample sizes and pre-emptively address IRB concerns (e.g., informed consent for vulnerable populations). Reference the PICO framework (Population, Intervention, Comparison, Outcome) to align endpoints with regulatory standards .
Q. How can researchers optimize this compound's formulation for enhanced blood-brain barrier penetration in neurodegenerative studies?
- Methodological Answer : Screen lipid-based nanoparticles or prodrug derivatives via in silico permeability predictions (e.g., QSAR models). Validate using in vitro BBB models (e.g., hCMEC/D3 monolayers) and measure apparent permeability (Papp). Compare AUC (area under the curve) in cerebrospinal fluid vs. plasma in preclinical models .
Methodological Guidelines
- Data Presentation : Include raw datasets in appendices, with processed data (normalized, outlier-removed) in the main text. Use heatmaps for omics data and Sankey diagrams for pathway interactions .
- Contradiction Analysis : Apply triangulation by cross-verifying results with disparate methods (e.g., ELISA and Western blot for protein quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
